molecular formula C20H19N3O2S2 B11665196 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11665196
M. Wt: 397.5 g/mol
InChI Key: KXUQFCFQCFPHHT-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a thiophene ring, a cyano group, and a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the cyano group and the formation of the tetrahydropyridine ring. The final step involves the attachment of the acetamide group.

    Thiophene Derivative Preparation: The thiophene ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Cyano Group Introduction: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.

    Tetrahydropyridine Formation: The tetrahydropyridine ring is formed through cyclization reactions, typically involving the use of strong acids or bases.

    Acetamide Attachment: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H19N3O2S2/c1-12-5-3-4-6-16(12)22-18(25)11-27-20-15(10-21)14(9-17(24)23-20)19-13(2)7-8-26-19/h3-8,14H,9,11H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

KXUQFCFQCFPHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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